molecular formula C23H23N3O3 B11119201 N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de

Cat. No.: B11119201
M. Wt: 389.4 g/mol
InChI Key: RCLXFCLOIPGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2,6-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate with 2-furoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound can be used to study the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The furan ring and dimethylphenoxyethyl group may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to the combination of its benzimidazole core, furan ring, and dimethylphenoxyethyl group. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-16-7-5-8-17(2)22(16)29-14-12-26-19-10-4-3-9-18(19)25-21(26)15-24-23(27)20-11-6-13-28-20/h3-11,13H,12,14-15H2,1-2H3,(H,24,27)

InChI Key

RCLXFCLOIPGUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.